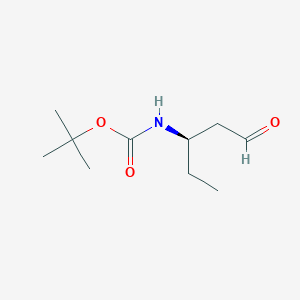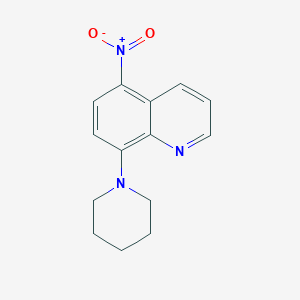![molecular formula C20H19N3O B177533 6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1047-48-9](/img/structure/B177533.png)
6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is also known as BPTP and has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mechanism Of Action
BPTP acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the development of inflammation. BPTP has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. BPTP also inhibits the activity of the enzyme MMP-9, which is involved in the breakdown of extracellular matrix and the development of angiogenesis.
Biochemical And Physiological Effects
BPTP has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. BPTP has also been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes and signaling pathways that are involved in the development of inflammation and cancer.
Advantages And Limitations For Lab Experiments
BPTP has the advantage of possessing anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. However, the limitations of BPTP include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Future Directions
Future research on BPTP should focus on its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Studies should be conducted to determine the safety and efficacy of BPTP in humans, and to optimize its synthesis method to yield higher purity and higher yield. Additionally, future research should investigate the potential of BPTP as a drug delivery system for other therapeutic agents.
Synthesis Methods
The synthesis of BPTP involves the condensation of 2-phenyl-3,4-dihydro-2H-pyrido[4,3-d]pyrimidin-4-one with benzaldehyde in the presence of a catalyst. The resulting product is then hydrogenated to obtain BPTP. This synthesis method has been optimized to yield high purity and high yield of BPTP.
Scientific Research Applications
BPTP has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that BPTP possesses anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. BPTP has been found to inhibit the growth of cancer cells and to reduce inflammation in animal models.
properties
CAS RN |
1047-48-9 |
|---|---|
Product Name |
6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one |
Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-benzyl-2-phenyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H19N3O/c24-20-17-14-23(13-15-7-3-1-4-8-15)12-11-18(17)21-19(22-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22,24) |
InChI Key |
DDSHIPPHMFBBSN-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CC2=C1NC(=NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES |
C1CN(CC2=C1N=C(NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CC2=C1NC(=NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



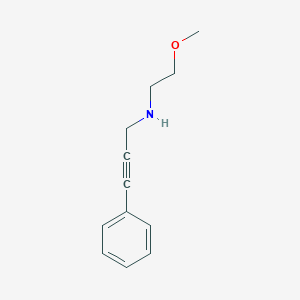
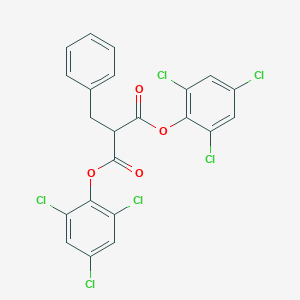
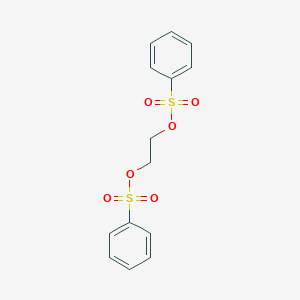
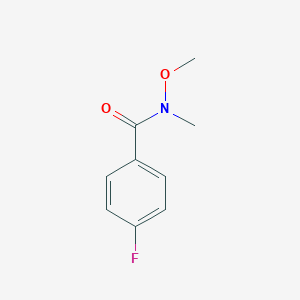
![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)
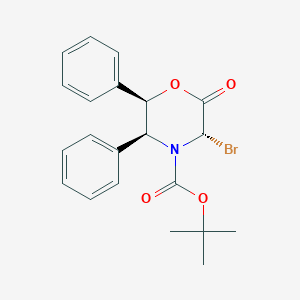
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
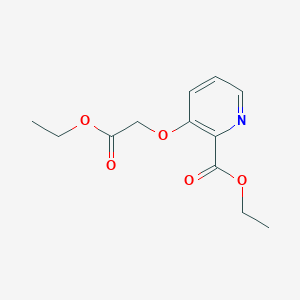
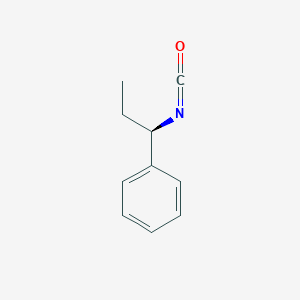
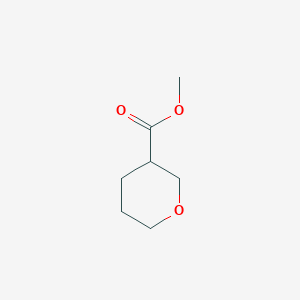
![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
